(5-Chloro-2-methoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
The compound “(5-Chloro-2-methoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” features a complex heterocyclic scaffold with distinct pharmacophoric elements:
- Azetidine ring: A strained four-membered nitrogen-containing ring that may influence conformational rigidity and metabolic stability.
- 1,2,4-Oxadiazole core: A heterocycle known for its bioisosteric replacement of ester or amide groups, improving resistance to enzymatic degradation .
- 3-(Trifluoromethyl)phenyl substituent: The CF₃ group increases lipophilicity and bioavailability, a common feature in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O3/c1-29-16-6-5-14(21)8-15(16)19(28)27-9-12(10-27)18-25-17(26-30-18)11-3-2-4-13(7-11)20(22,23)24/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUDJRATHYWNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for the compound is . Its structure features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylphenyl and oxadiazole have shown effectiveness against various bacterial strains. In vitro studies suggest that these compounds can inhibit bacterial growth by disrupting cell wall synthesis and function.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results demonstrate that it exhibits selective cytotoxicity against certain tumorigenic cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
The proposed mechanism of action involves the inhibition of key enzymes in metabolic pathways, particularly those involved in nucleic acid synthesis. The presence of the oxadiazole ring is crucial for this activity, as it enhances the compound's ability to interact with biological targets.
Case Studies
-
Study on Antibacterial Properties :
A recent study tested a series of compounds similar to our target molecule against Staphylococcus aureus and Escherichia coli. Results indicated that the presence of the trifluoromethyl group significantly improved antimicrobial efficacy compared to non-fluorinated analogs. -
Cytotoxicity in Cancer Research :
A study conducted on various cancer cell lines demonstrated that compounds featuring the azetidine moiety exhibited promising results in inducing apoptosis. The mechanisms were linked to mitochondrial dysfunction and subsequent activation of caspase pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings from Structural Comparisons
Heterocyclic Core Influence :
- The target compound’s 1,2,4-oxadiazole-azetidine system contrasts with the thiazolo-triazolone () or 1,4-diazepine () cores in analogs. Smaller rings (e.g., azetidine) may improve metabolic stability but reduce conformational flexibility compared to seven-membered diazepine .
Substituent Effects :
- The 5-chloro-2-methoxy group on the phenyl ring distinguishes the target from analogs with methylisoxazole () or chlorofluorophenyl () substituents. The methoxy group may enhance solubility, while chlorine provides steric bulk for target binding .
- The trifluoromethyl group, shared with , is critical for enhancing membrane permeability and resistance to oxidative metabolism .
Molecular Weight and Lipophilicity :
- The target compound (~442 g/mol) is heavier than its isoxazole analog (~367 g/mol) due to the larger 5-chloro-2-methoxyphenyl group. This may impact oral bioavailability, as molecular weights >500 g/mol often face absorption challenges.
Potential Applications: Compounds with 1,2,4-oxadiazole moieties (e.g., ) are frequently explored as kinase inhibitors or herbicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
